Psma-alb-56

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

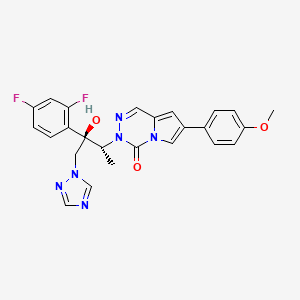

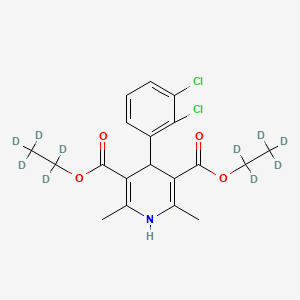

Psma-alb-56 is a novel compound designed for prostate-specific membrane antigen (PSMA)-targeted radionuclide therapy. This compound is particularly significant in the treatment of metastatic castration-resistant prostate cancer (mCRPC). By incorporating an albumin-binding entity, this compound enhances tumor uptake and retention, making it a promising candidate for improving therapeutic outcomes in prostate cancer patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Psma-alb-56 involves combining a glutamate-urea-based PSMA-binding entity with an albumin-binding moiety. The process begins with the preparation of the PSMA-binding entity on a resin support, followed by the selective removal of protecting groups and the conjugation of the albumin-binding moiety. The final step involves radiolabeling with lutetium-177 to produce the radioligand .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and stability. The use of automated synthesis modules and sterile filtration techniques are common practices to achieve consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

Psma-alb-56 undergoes various chemical reactions, including:

Substitution Reactions:

Radiolabeling: The final step of radiolabeling with lutetium-177 is a critical reaction.

Common Reagents and Conditions

Substitution Reactions: Reagents such as N,N-dimethylformamide (DMF), O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and N,N-diisopropylethylamine (DIPEA) are commonly used.

Radiolabeling: Lutetium-177 and ascorbic acid are used to prevent radiolysis

Major Products Formed

The major product formed is the radiolabeled this compound, which exhibits high radiochemical purity and stability .

Applications De Recherche Scientifique

Psma-alb-56 has a wide range of scientific research applications, including:

Chemistry: Used in the development of novel radioligands for targeted therapy.

Biology: Studied for its binding affinity and specificity to PSMA-expressing cells.

Medicine: Applied in the treatment of metastatic castration-resistant prostate cancer, showing promising results in increasing tumor uptake and retention

Industry: Utilized in the production of radiopharmaceuticals for clinical use.

Mécanisme D'action

Psma-alb-56 exerts its effects by targeting the prostate-specific membrane antigen, a transmembrane glycoprotein overexpressed in prostate cancer cells. The albumin-binding moiety enhances blood circulation time, allowing for increased tumor uptake. The radiolabeled lutetium-177 delivers targeted radiation to the cancer cells, leading to their destruction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Psma-617: Another PSMA-targeting radioligand but without the albumin-binding moiety.

Psma I&T: Similar to Psma-617 but with different pharmacokinetics

Uniqueness

Psma-alb-56 is unique due to its albumin-binding moiety, which significantly enhances tumor uptake and retention compared to other PSMA-targeting radioligands. This feature makes it a promising candidate for improving therapeutic outcomes in prostate cancer patients .

Propriétés

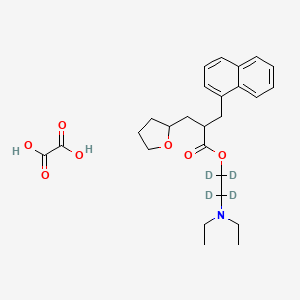

Formule moléculaire |

C66H95N11O18 |

|---|---|

Poids moléculaire |

1330.5 g/mol |

Nom IUPAC |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-6-[4-(4-methylphenyl)butanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C66H95N11O18/c1-44-15-17-45(18-16-44)9-8-14-55(78)67-27-6-4-12-51(70-56(79)40-74-29-31-75(41-58(82)83)33-35-77(43-60(86)87)36-34-76(32-30-74)42-59(84)85)62(89)69-39-46-19-23-49(24-20-46)61(88)71-54(38-47-21-22-48-10-2-3-11-50(48)37-47)63(90)68-28-7-5-13-52(64(91)92)72-66(95)73-53(65(93)94)25-26-57(80)81/h2-3,10-11,15-18,21-22,37,46,49,51-54H,4-9,12-14,19-20,23-36,38-43H2,1H3,(H,67,78)(H,68,90)(H,69,89)(H,70,79)(H,71,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,91,92)(H,93,94)(H2,72,73,95)/t46?,49?,51-,52-,53-,54-/m0/s1 |

Clé InChI |

QIWYPMRCMDYQBF-OWCMGUGRSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)CCCC(=O)NCCCC[C@@H](C(=O)NCC2CCC(CC2)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |

SMILES canonique |

CC1=CC=C(C=C1)CCCC(=O)NCCCCC(C(=O)NCC2CCC(CC2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

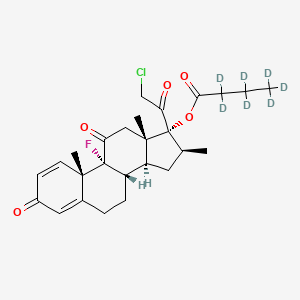

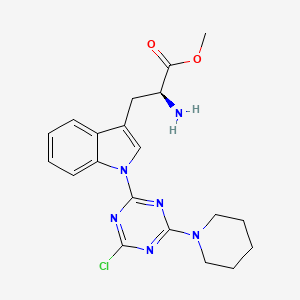

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)